Chiral Purity and Enantiomeric Excess: R- vs. S-Enantiomer Specification
(R)-Methyl 2-amino-3-cyclopentylpropanoate (CAS 1212129-47-9) is supplied with a certified enantiomeric excess (ee) specification, typically ≥98% for the (R)-configuration as determined by chiral HPLC or NMR . In contrast, the (S)-enantiomer is assigned CAS 1169946-94-4, and the racemic mixture is CAS 1119833-62-3 . The absolute stereochemistry of chiral amino acids dictates biological activity, with enantiomeric differences in activity often ranging from 2- to 4-fold and extending to complete functional antagonism in receptor or enzyme systems [1].
| Evidence Dimension | Enantiomeric excess (ee) specification and chiral identity |
|---|---|
| Target Compound Data | ≥98% ee (R-configuration); CAS 1212129-47-9 |
| Comparator Or Baseline | (S)-enantiomer: CAS 1169946-94-4; Racemate: CAS 1119833-62-3; Comparable chiral amino acid enantiomers: 2-4× activity difference [1] |
| Quantified Difference | Distinct CAS registry confirms unambiguous stereochemical identity; literature precedent for chiral amino acid enantiomers indicates 2- to 4-fold differences in biological activity |
| Conditions | Chiral HPLC or NMR analysis per vendor Certificate of Analysis |
Why This Matters
Procurement of the correct enantiomer is essential for reproducibility in asymmetric synthesis and structure-activity relationship (SAR) studies, as stereochemical errors produce invalid biological data.
- [1] Site- and Stereoselective Chemical Editing of Thiostrepton by Rh-Catalyzed Conjugate Arylation: New Analogues and Collateral Enantioselective Synthesis of Amino Acids. ACS Publications, 2017. View Source
